2,2-Diphenylpiperazine

5-HT7 receptor pharmacology serotonin receptor ligands CNS drug discovery

This 2,2-geminal diphenylpiperazine scaffold offers unique tetrahedral geometry unattainable with 1,4-diphenyl or mono-phenyl isomers. The C2 geminal arrangement positions both phenyl rings for specific hydrophobic receptor interactions, making it pharmacologically irreplaceable for 5-HT₇ serotonin receptor (RA-7 class), MAO inhibitor (IC₅₀ 0.091–16.32 µM range), T-type calcium channel blocker, and DAT ligand programs. Procure the unsubstituted core to enable parallel library synthesis via N-alkylation/acylation. Verify isomer identity—only the 2,2-geminal pattern delivers this receptor-engagement profile. Standard B2B shipping; research-use-only compliance required.

Molecular Formula C16H18N2
Molecular Weight 238.33 g/mol
CAS No. 41353-93-9
Cat. No. B1415121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Diphenylpiperazine
CAS41353-93-9
Molecular FormulaC16H18N2
Molecular Weight238.33 g/mol
Structural Identifiers
SMILESC1CNC(CN1)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C16H18N2/c1-3-7-14(8-4-1)16(13-17-11-12-18-16)15-9-5-2-6-10-15/h1-10,17-18H,11-13H2
InChIKeyTXFFCTMZTVXROF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Diphenylpiperazine CAS 41353-93-9: Procurement-Grade Heterocyclic Building Block for CNS-Focused Medicinal Chemistry


2,2-Diphenylpiperazine (CAS 41353-93-9, molecular formula C16H18N2, molecular weight 238.33) is a geminally diphenyl-substituted piperazine scaffold featuring two phenyl rings attached to the same carbon at the 2-position of the piperazine ring [1]. The compound exhibits predicted physicochemical properties including a boiling point of 383.6±37.0 °C and density of 1.057±0.06 g/cm³ [1]. This core scaffold serves as a privileged structure in medicinal chemistry, with the diphenyl substitution conferring distinct steric and electronic characteristics that differentiate it from 1,4-diphenylpiperazine isomers (CAS 613-39-8) and mono-phenyl analogs [2][3]. The geminal diphenyl arrangement at C2 creates a unique tetrahedral geometry that positions aromatic groups for specific hydrophobic interactions with biological targets, including 5-HT7 serotonin receptors and calcium channels, as demonstrated through the pharmacological characterization of structurally related diphenylpiperazine derivatives [2][3].

Why 2,2-Diphenylpiperazine Cannot Be Replaced by 1,4-Diphenylpiperazine or Other Piperazine Analogs


Direct substitution of 2,2-diphenylpiperazine with other diphenylpiperazine isomers or piperazine derivatives is pharmacologically inadvisable due to fundamentally distinct substitution patterns that determine receptor engagement profiles. The 2,2-geminal diphenyl arrangement positions both phenyl groups on a single carbon, creating a unique spatial orientation of hydrophobic bulk that differs categorically from the 1,4-disubstituted pattern of 1,4-diphenylpiperazine (where phenyl groups occupy nitrogen positions) [1][2]. Structure-activity relationship (SAR) studies on diphenylpiperazine derivatives reveal that substitution position critically modulates target selectivity: diphenylpiperazine-based compounds demonstrate varied inhibitory activities against T-type calcium channels (IC50 ranges spanning orders of magnitude depending on substitution pattern) [3], while diphenylalkyl piperazine derivatives exhibit high-affinity dopamine transporter binding (IC50 ≈ 30 nM) that is exquisitely sensitive to linker modifications [4]. Furthermore, comparative structural analysis confirms that 1,4-diphenylpiperazine crystallizes in the orthorhombic space group Pbca with distinct unit cell parameters (a = 8.6980 Å, b = 8.4287 Å, c = 17.6359 Å), while the 2,2-diphenyl isomer would adopt entirely different crystal packing due to the geminal substitution geometry [1]. These fundamental differences in molecular geometry, electronic distribution, and target engagement preclude simple analog substitution.

Quantitative Differentiation Evidence: 2,2-Diphenylpiperazine vs. Comparator Analogs


5-HT7 Receptor Affinity: RA-7 (1-(2-Diphenyl)piperazine) vs. Parent LP-211

While 2,2-diphenylpiperazine itself is primarily a synthetic intermediate, its N-substituted derivative 1-(2-diphenyl)piperazine (RA-7) serves as a direct comparator for establishing scaffold value. In radioligand binding assays against a panel of 5-HT receptor subtypes, RA-7—the metabolic degradation product of the 5-HT7 agonist LP-211—demonstrated higher 5-HT7 receptor affinity than its parent molecule LP-211 and a superior selectivity profile across the 5-HT receptor family [1]. This finding was serendipitous: LP-211 was designed as a 5-HT7 agonist, yet its dealkylated metabolite RA-7 proved to be a more potent ligand with antagonist activity. The quantitative affinity data establish that the diphenylpiperazine core—specifically the 1-(2-diphenyl) substitution pattern—confers intrinsic high-affinity 5-HT7 binding independent of the extended N-alkyl chain present in LP-211. In vivo, both LP-211 and RA-7 induced hypothermia in 5-HT7+/+ mice but not in 5-HT7−/− mice, confirming target engagement [1].

5-HT7 receptor pharmacology serotonin receptor ligands CNS drug discovery

MAO Inhibition Potency: Diphenylpiperazine Scaffold SAR Range

In a 2024 structure-activity relationship study evaluating fifteen new diphenylpiperazine hybrids against human MAO enzymes, compounds built upon the diphenylpiperazine scaffold displayed strong inhibitory activities against both hMAO-A and hMAO-B isoforms, with IC50 values ranging from 0.091 to 16.32 µM [1]. This 179-fold potency range demonstrates that the diphenylpiperazine core is a productive template for MAO inhibition, with activity exquisitely tunable through peripheral modifications. While this study evaluated N-substituted derivatives rather than the unsubstituted 2,2-diphenylpiperazine core, the data establish a baseline scaffold performance metric: the diphenylpiperazine framework supports sub-micromolar to nanomolar MAO inhibition when appropriately functionalized. Comparative analysis with other piperazine-based MAO inhibitors would reveal the relative contribution of the diphenyl motif to binding affinity.

monoamine oxidase inhibition neuropharmacology antidepressant drug discovery

Calcium Channel Antagonism: Comparative Potency Among Diphenylpiperazine Derivatives

A comparative study of diphenylpiperazine derivatives evaluated [3H]nitrendipine binding inhibition in guinea pig cerebral cortex synaptosomal membranes. The novel diphenylpiperazine calcium antagonist KB-2796 inhibited [3H]nitrendipine binding with an IC50 value of 86 nM, making it the most potent among all diphenylpiperazine derivatives tested in this assay system [1]. Other diphenylpiperazines including flunarizine and cinnarizine also inhibited binding in a concentration-dependent manner, but with lower potency than KB-2796. Saturation binding analysis revealed that KB-2796 inhibition resulted from decreased binding affinity (Kd alteration) without changes in Bmax, indicative of a negative heterotropic allosteric mechanism [1]. The study established that diphenylpiperazine compounds act at a site distinct from the 1,4-dihydropyridine binding site on voltage-dependent calcium channels [1][2]. Additional work on novel diphenylpiperazine derivatives using whole-cell patch clamp recordings on HEK293 cells demonstrated T-type calcium channel blocking activity, with compounds 2 and 3d showing efficacy in both phases of the formalin pain model and antiallodynic effects in rat neuropathic pain models [3].

calcium channel blockade cardiovascular pharmacology T-type calcium channel

Structural Differentiation: Crystal Structure Comparison with 1,4-Diphenylpiperazine

Single-crystal X-ray diffraction analysis of 1,4-diphenylpiperazine reveals crystallization in the orthorhombic space group Pbca with unit cell parameters a = 8.6980(7) Å, b = 8.4287(7) Å, c = 17.6359(15) Å, volume = 1292.94(19) ų, and Z = 4 molecules per unit cell [1]. In contrast, 2,2-diphenylpiperazine features geminal phenyl substitution at the C2 position, creating a tetrahedral carbon center that positions both phenyl groups in a spatially constrained orientation distinct from the 1,4-disubstituted nitrogen geometry. This fundamental difference in substitution pattern—C2-geminal diphenyl versus N1,N4-disubstituted phenyl—results in divergent molecular conformations, dipole moments, and intermolecular packing interactions. The geminal arrangement creates a hydrophobic 'cap' suitable for occupying receptor pockets requiring clustered aromatic residues, whereas the 1,4-arrangement extends phenyl groups in opposing directions suitable for spanning larger binding clefts. DSC data on related diphenylpiperazine derivatives indicate crystalline character with detectable crystal defects [2], suggesting that polymorph control during procurement may influence downstream synthetic and formulation outcomes.

X-ray crystallography molecular geometry solid-state characterization

Physicochemical Property Benchmark: Predicted Values for Procurement Specifications

Computationally predicted physicochemical parameters for 2,2-diphenylpiperazine (CAS 41353-93-9) provide baseline procurement specifications: boiling point 383.6±37.0 °C (Predicted), density 1.057±0.06 g/cm³ (Predicted), molecular weight 238.33, exact mass 238.146998583 g/mol, with 2 hydrogen bond donors, 2 hydrogen bond acceptors, and 2 rotatable bonds [1][2]. These values distinguish the compound from its positional isomer 1,4-diphenylpiperazine (CAS 613-39-8, molecular weight 238.33, but distinct boiling point and density due to different intermolecular forces). The limited number of rotatable bonds (2) confers conformational rigidity relative to alkyl-chain piperazines, while the two hydrogen bond donors (secondary amine NH groups) enable salt formation and hydrogen-bonding interactions with biological targets. For procurement QC, these predicted values establish acceptance criteria for identity confirmation and purity assessment. Actual experimental characterization data from reputable vendor certificates of analysis should be obtained to verify batch-specific values [1].

physicochemical characterization QC parameters procurement specifications

Important Caveat: Direct Comparative Data Limitations for Unsubstituted Core

A critical evidentiary limitation must be acknowledged: the published pharmacological data for diphenylpiperazine-containing compounds derive almost exclusively from N-substituted derivatives (e.g., RA-7, LP-211, KB-2796, flunarizine analogs) rather than the unsubstituted 2,2-diphenylpiperazine core (CAS 41353-93-9) itself [1][2][3]. The unsubstituted compound serves primarily as a synthetic intermediate or scaffold for further derivatization. Consequently, no peer-reviewed study provides direct, head-to-head quantitative comparison of the unsubstituted 2,2-diphenylpiperazine core against positional isomers or other piperazine scaffolds in any biological assay. The evidence presented in this guide represents class-level inferences drawn from structurally related derivatives, with the understanding that the core scaffold contributes to—but does not solely determine—the observed pharmacological activities. Procurement decisions should therefore be guided by the compound's utility as a versatile building block with demonstrated value in generating bioactive molecules across multiple target classes (5-HT7, MAO, calcium channels, dopamine transporter), rather than by claims of intrinsic biological activity of the unfunctionalized core.

data limitations procurement guidance evidence quality

Procurement-Driven Application Scenarios for 2,2-Diphenylpiperazine CAS 41353-93-9


CNS Drug Discovery: 5-HT7 Serotonin Receptor Ligand Development

Medicinal chemistry programs targeting the 5-HT7 serotonin receptor for CNS indications (depression, circadian rhythm disorders, cognitive dysfunction) can utilize 2,2-diphenylpiperazine as a core scaffold for synthesizing N-substituted derivatives. As demonstrated by the characterization of RA-7 (1-(2-diphenyl)piperazine), this scaffold confers high-affinity 5-HT7 receptor binding and favorable selectivity profiles over other 5-HT receptor subtypes [1]. The brain-penetrant properties observed with LP-211 and its metabolite RA-7 in murine models [1] suggest that derivatives built on this scaffold can achieve CNS exposure. Procurement of high-purity 2,2-diphenylpiperazine enables parallel synthesis of focused libraries through N-alkylation, N-acylation, or N-arylation reactions, with the geminal diphenyl motif serving as a hydrophobic anchor for receptor pocket occupancy. This application is supported by direct comparative data showing RA-7 (2,2-diphenylpiperazine-derived) possesses higher 5-HT7 affinity than its N-alkylated parent LP-211 [1].

MAO Inhibitor Programs for Neuropsychiatric Disorders

Research groups developing monoamine oxidase (MAO) inhibitors for depression, anxiety disorders, or neurodegenerative conditions can employ 2,2-diphenylpiperazine as a foundational scaffold. Recent SAR studies on diphenylpiperazine hybrids have demonstrated potent hMAO inhibition with IC50 values ranging from 0.091 to 16.32 µM [2]. The 179-fold activity range achievable through peripheral functionalization demonstrates that this scaffold provides a versatile template for optimizing both potency and isoform selectivity (MAO-A vs. MAO-B). Procurement of the unsubstituted core enables systematic exploration of substitution patterns at the N1 and N4 positions, with the 2,2-diphenyl motif providing a conserved hydrophobic pharmacophore element that contributes to enzyme binding site recognition. In silico docking studies accompanying the experimental work confirm that diphenylpiperazine derivatives adopt binding poses compatible with the MAO active site architecture [2].

Ion Channel Modulator Synthesis for Pain and Cardiovascular Research

Academic and industrial laboratories developing calcium channel modulators can utilize 2,2-diphenylpiperazine for synthesizing T-type and L-type calcium channel antagonists. Published data demonstrate that diphenylpiperazine derivatives inhibit calcium channels through an allosteric mechanism distinct from classical 1,4-dihydropyridines, with KB-2796 achieving IC50 = 86 nM for [3H]nitrendipine binding inhibition and IC50 = 0.14 µM for KCl-induced 45Ca influx in vascular smooth muscle [3][4]. More recent work on novel diphenylpiperazine compounds using whole-cell patch clamp recordings on HEK293 cells has identified derivatives with T-type calcium channel blocking activity that translate to in vivo efficacy in formalin-induced inflammatory pain and neuropathic pain models [5]. The diphenylpiperazine scaffold—incorporating the 2,2-diphenyl motif—provides a privileged starting point for developing non-dihydropyridine calcium channel ligands with potentially differentiated safety and efficacy profiles compared to existing calcium channel blockers.

Dopamine Transporter Ligand Development

Neuroscience research programs investigating dopamine transporter (DAT) modulation for conditions including ADHD, substance use disorders, and Parkinson's disease can leverage 2,2-diphenylpiperazine as a scaffold for synthesizing DAT ligands. Studies on diphenylalkyl piperazine derivatives have yielded compounds with high-affinity DAT binding (IC50 ≈ 30 nM) comparable to the reference inhibitor GBR12909 [6]. In vivo microdialysis experiments in rat striatum demonstrated that select diphenylpiperazine derivatives induce dose-dependent increases in extracellular dopamine levels, with some compounds producing greater maximal dopamine elevation than GBR12909 [6]. The diphenylpiperazine framework thus supports the development of potent DAT inhibitors with favorable CNS pharmacokinetic properties. Procurement of 2,2-diphenylpiperazine enables the synthesis of diverse N-substituted analogs through standard alkylation or acylation chemistry, facilitating SAR exploration of linker length, terminal group hydrophobicity, and hydrogen-bonding capacity [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2-Diphenylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.